Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate
Overview
Description
Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate is an organic compound with the molecular formula C9H6Cl2F2O3 and a molecular weight of 271.04 g/mol . It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to the benzene ring. This compound is often used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate typically involves the esterification of 2,4-dichloro-5-(difluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific context of its use.
Comparison with Similar Compounds
Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate can be compared with other benzoate derivatives, such as:
Methyl 2,4-dichlorobenzoate: Lacks the difluoromethoxy group, resulting in different chemical and biological properties.
Methyl 2,4-difluorobenzoate: Lacks the chlorine atoms, which affects its reactivity and applications.
Methyl 2,4-dichloro-5-methoxybenzoate: Contains a methoxy group instead of a difluoromethoxy group, leading to variations in its chemical behavior and uses.
The presence of both chlorine and difluoromethoxy groups in this compound makes it unique and valuable for specific research and industrial applications.
Properties
IUPAC Name |
methyl 2,4-dichloro-5-(difluoromethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O3/c1-15-8(14)4-2-7(16-9(12)13)6(11)3-5(4)10/h2-3,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRJUQXNQFINDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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